molecular formula C18H19N3O3S B4499346 3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

Cat. No.: B4499346
M. Wt: 357.4 g/mol
InChI Key: IJJSWFLRSDBXDE-UHFFFAOYSA-N
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Description

3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including oxazole and thiophene rings

Preparation Methods

The synthesis of 3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and coupling reactions.

    Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using reagents such as palladium catalysts and bases.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole include:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11(2)12-9-15(23-19-12)14-5-3-7-21(14)18(22)13-10-16(24-20-13)17-6-4-8-25-17/h4,6,8-11,14H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJSWFLRSDBXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 3
3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 5
3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
Reactant of Route 6
3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole

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